molecular formula C16H17NO3 B114872 N-Benzyl-L-tyrosine CAS No. 75768-66-0

N-Benzyl-L-tyrosine

Cat. No.: B114872
CAS No.: 75768-66-0
M. Wt: 271.31 g/mol
InChI Key: WUTPXBXSEMJIDW-HNNXBMFYSA-N
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Description

N-Benzyl-L-tyrosine is a synthetic derivative of the naturally occurring amino acid L-tyrosine It is characterized by the presence of a benzyl group attached to the nitrogen atom of the tyrosine molecule

Mechanism of Action

Target of Action

N-Benzyl-L-tyrosine is a derivative of the amino acid L-tyrosine . L-tyrosine is a non-essential amino acid that is synthesized from phenylalanine in cells . It is a precursor of several important substances, including epinephrine, thyroid hormones, and melanin . Therefore, the primary targets of this compound are likely to be the same enzymes and pathways that interact with L-tyrosine.

Mode of Action

It is known that l-tyrosine can undergo several types of derivatizations, including deamination via l-amino acid deaminases (l-aads), elimination catalyzed by tyrosine ammonia lyase (tal), and α-amino shifting . This compound, being a derivative of L-tyrosine, may interact with these enzymes and pathways in a similar manner.

Biochemical Pathways

L-tyrosine is involved in several biochemical pathways. It is produced in cells by hydroxylating the essential amino acid phenylalanine . This relationship is much like that between cysteine and methionine . Half of the phenylalanine required goes into the production of tyrosine; if the diet is rich in tyrosine itself, the requirements for phenylalanine are reduced by about 50% . This compound, as a derivative of L-tyrosine, may affect these pathways and their downstream effects.

Pharmacokinetics

It is known that l-tyrosine and its derivatives are used as prodrugs for l-tyrosine . Prodrugs are often designed for their behavior in solution, but understanding their solid-state properties is the first step in mastering drug delivery . Therefore, the ADME properties of this compound and their impact on bioavailability would be an important area of study.

Result of Action

L-tyrosine and its derivatives are known to be involved in the synthesis of a variety of secondary metabolites, which are involved in numerous anabolic pathways responsible for the synthesis of pigment compounds, plant hormones, and biological polymers . These metabolites also mediate the transmission of nervous signals, quench reactive oxygen species in the brain, and are involved in the vast palette of animal coloration among other pathways .

Action Environment

The action of this compound, like that of many other compounds, can be influenced by various environmental factors. For instance, the functionalization of carbon nanotubes and graphene has led to the preparation of bioactive carbon nanomaterials that are being used in biomedicine as structural elements and in gene therapy and biosensing . The bonding of L-tyrosine and the homopolypeptide poly-L-tyrosine to graphene oxide nanoribbons (GONRs) has been studied , suggesting that similar processes could potentially influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

N-Benzyl-L-tyrosine plays a significant role in biochemical reactions, particularly in the context of enzyme-substrate interactions. It is known to interact with enzymes such as α-chymotrypsin and subtilisin, which are serine proteases. These interactions involve the hydrolysis of this compound derivatives, such as this compound ethyl ester and this compound thiobenzyl ester . The nature of these interactions is characterized by the formation of enzyme-substrate complexes, leading to the cleavage of specific peptide bonds in the substrate.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes. For instance, this compound derivatives are hydrolyzed by serine proteases such as α-chymotrypsin and subtilisin . These enzymes recognize and bind to the benzyl group of this compound, facilitating the cleavage of peptide bonds. Additionally, this compound may act as an inhibitor or activator of certain enzymes, thereby influencing their catalytic activity and downstream effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound derivatives can be hydrolyzed by enzymes over time, leading to the formation of different products . The stability of this compound in various experimental conditions can influence its long-term effects on cellular function, with potential implications for in vitro and in vivo studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. For example, the hydrolysis of this compound derivatives by serine proteases can lead to the production of smaller peptide fragments and free amino acids, which can be further metabolized by cellular enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzyl-L-tyrosine can be synthesized through a reaction between L-tyrosine and benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically involves dissolving L-tyrosine in a suitable solvent like methanol, followed by the addition of benzyl chloride dropwise with continuous stirring. The reaction mixture is then heated to facilitate the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as the use of catalytic processes or enzymatic reactions. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-L-tyrosine undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of the tyrosine moiety can be oxidized to form quinones.

    Reduction: The benzyl group can be reduced to form the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted tyrosine derivatives.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific attachment of the benzyl group to the nitrogen atom, which significantly alters its chemical reactivity and biological interactions compared to other tyrosine derivatives. This structural modification allows for distinct applications in peptide synthesis and enzyme studies, setting it apart from other similar compounds .

Properties

IUPAC Name

(2S)-2-(benzylamino)-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-14-8-6-12(7-9-14)10-15(16(19)20)17-11-13-4-2-1-3-5-13/h1-9,15,17-18H,10-11H2,(H,19,20)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTPXBXSEMJIDW-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(CC2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN[C@@H](CC2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75768-66-0
Record name N-BENZYL-L-TYROSINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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